Ethyl 4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a heterocyclic compound featuring a dihydropyridazine core substituted with a 2-methoxyphenylamino-2-oxoethoxy group at position 4, a p-tolyl group at position 1, and an ethyl ester at position 2.
Properties
IUPAC Name |
ethyl 4-[2-(2-methoxyanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O6/c1-4-31-23(29)22-19(13-21(28)26(25-22)16-11-9-15(2)10-12-16)32-14-20(27)24-17-7-5-6-8-18(17)30-3/h5-13H,4,14H2,1-3H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEZKULUHKQUGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC=C2OC)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article examines the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 378.41 g/mol. The structure includes a dihydropyridazine core, which is known for various biological activities.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 378.41 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
| Solubility | Not specified |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of dihydropyridine have shown promising results against breast cancer cell lines (MCF7), suggesting that modifications in the structure can enhance their efficacy against specific cancer types .
The proposed mechanism of action for this class of compounds often involves the inhibition of specific enzymes or receptors that play crucial roles in cancer cell proliferation and survival. For example, compounds with similar structures have been reported to act as antagonists for hormone receptors, thereby disrupting signaling pathways essential for tumor growth .
Pharmacological Studies
Pharmacological studies have demonstrated that certain derivatives possess strong binding affinities to specific biological targets. For instance, a study on thieno[2,3-d]pyrimidine derivatives revealed high binding affinity and potent antagonistic activity against the human luteinizing hormone-releasing hormone (LHRH) receptor . This suggests that the structural features inherent in this compound may similarly contribute to its biological efficacy.
Case Study: Anticancer Efficacy
In a study evaluating various synthesized compounds, one derivative demonstrated an IC50 value of 0.06 nM against LHRH receptors, indicating its potential as an effective therapeutic agent . This highlights the importance of structural optimization in enhancing biological activity.
Research Findings
Research has shown that modifications to the dihydropyridazine structure can lead to increased potency against various cancer cell lines. For example:
- Dihydropyridine Derivatives : These compounds have been evaluated for their ability to induce apoptosis in cancer cells.
- Mechanistic Insights : Studies suggest that these compounds may interfere with DNA replication processes in rapidly dividing cells.
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
a. Ethyl 4-(2-((4-ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
- Structural Difference: The phenylamino group has a 4-ethoxy substituent instead of 2-methoxy.
- The ethoxy group may increase lipophilicity (predicted logP ≈ 3.2 vs. 2.8 for the 2-methoxy analogue), affecting membrane permeability .
- Synthesis : Both compounds likely share similar synthetic routes, involving nucleophilic substitution or coupling reactions .
b. Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)
- Structural Difference : Replaces the dihydropyridazine core with a tetrahydrobenzo[b]thiophene ring and incorporates a 4-hydroxyphenyl group.
- Impact :
Bioactive Analogues with Heterocyclic Cores
a. SHA 14-1 (Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate)
- Structural Difference : Chromene core instead of dihydropyridazine.
- Bioactivity : Demonstrates low micromolar cytotoxicity (IC₅₀ = 1.5–5.0 µM) against drug-resistant leukemia cells via apoptosis induction .
- Comparison : The dihydropyridazine core may offer improved metabolic stability over the chromene system due to reduced susceptibility to oxidation.
b. CXL017 (Ethyl 2-amino-6-(3',5'-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate)
- Structural Difference : Dimethoxyphenyl substituent enhances selectivity for drug-resistant cells.
- Relevance : Highlights the importance of substituent positioning (3',5'- vs. 2-methoxy) in modulating bioactivity .
Key Observations :
- Substituent Position : 2-Methoxy vs. 4-ethoxy groups significantly alter electronic and steric profiles, impacting target binding .
- Core Heterocycle : Dihydropyridazine derivatives may exhibit better solubility (due to ester groups) compared to thiophene or chromene analogues .
- Synthetic Challenges : Lower yields in tetrahydrobenzo[b]thiophene derivatives (22%) suggest greater synthetic complexity compared to dihydropyridazines .
Q & A
Q. Table 1: Substituent Effects on Bioactivity
| Substituent (R) | Target Enzyme | IC50 (μM) | Reference |
|---|---|---|---|
| p-Tolyl | COX-2 | 18.2 | |
| 4-Fluorophenyl | Kinase X | 9.7 |
Basic Question: What chemical reactions are feasible for functional group modification?
Methodological Answer:
- Ester Hydrolysis : Convert ethyl ester to carboxylic acid using NaOH (1M, 60°C, 4 hours) .
- Amide Alkylation : React the amino group with alkyl halides (e.g., methyl iodide, K2CO3, DMF, 50°C) .
Advanced Question: How to design SAR studies for optimizing receptor binding?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). Prioritize substituents with ΔG < −8 kcal/mol .
- Pharmacophore Mapping : Identify critical H-bond acceptors (e.g., carbonyl at position 6) and hydrophobic regions (p-tolyl group) .
Basic Question: How to assess compound stability under experimental conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td > 200°C in analogs) .
- Solution Stability : Monitor UV-Vis absorbance (λmax 280 nm) in PBS (pH 7.4) over 48 hours .
Advanced Question: What strategies validate target engagement in cellular assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
